molecular formula C11H19NO2 B7430160 3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid

3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid

Cat. No.: B7430160
M. Wt: 197.27 g/mol
InChI Key: PITIQGFNPSVZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid, also known as Bicuculline, is a plant-derived alkaloid compound that has been widely used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used to study the role of GABA in various physiological processes.

Mechanism of Action

3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid acts as a competitive antagonist of the GABA receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in neuronal excitability and can lead to seizures and convulsions.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, which is the primary excitatory neurotransmitter in the brain. It also increases the release of dopamine, which is involved in reward and motivation. This compound can cause seizures and convulsions in animal models, and it has been used to induce seizures in laboratory studies.

Advantages and Limitations for Lab Experiments

3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid is a useful tool for studying the role of GABA in various physiological processes. It is a potent antagonist of the GABA receptor and can be used to block the inhibitory effects of GABA. However, this compound has limitations in laboratory experiments. It can be toxic at high concentrations and can induce seizures and convulsions in animal models. Careful dosing and monitoring are necessary to avoid these effects.

Future Directions

There are several future directions for research on 3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid. One area of interest is the role of GABA in neurological disorders such as epilepsy and anxiety. This compound can be used to study the effects of GABA on these disorders and to develop new treatments. Another area of interest is the role of GABA in learning and memory. This compound can be used to investigate the effects of GABA on synaptic plasticity and to develop new therapies for memory disorders. Finally, there is potential for the development of new drugs that target the GABA receptor and that are based on the structure and mechanism of this compound.

Synthesis Methods

3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid can be synthesized from the plant Dicentra cucullaria or from synthetic precursors. The most common method involves the extraction of Dicentra cucullaria with ethanol, followed by purification and isolation of the alkaloid compound. Alternatively, this compound can be synthesized from commercially available starting materials using a series of chemical reactions. The synthetic route involves the condensation of cyclohexanone with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with acrylonitrile to form this compound.

Scientific Research Applications

3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid has been used in a variety of scientific research applications, including neuroscience, pharmacology, and physiology. It is a potent antagonist of the GABA receptor, which plays a critical role in regulating neuronal excitability. This compound has been used to study the role of GABA in epilepsy, anxiety, and other neurological disorders. It has also been used to investigate the effects of GABA on synaptic plasticity and learning and memory.

Properties

IUPAC Name

3-(1-bicyclo[4.1.0]heptanylmethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10(14)4-6-12-8-11-5-2-1-3-9(11)7-11/h9,12H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITIQGFNPSVZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2C1)CNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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